N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride

Lipophilicity Drug-likeness Membrane permeability

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride (CAS 1189722-88-0, molecular formula C₁₆H₂₂ClN₃O, MW 307.82) is a synthetic small-molecule belonging to the 1,3,4-oxadiazole class. The 1,3,4-oxadiazole scaffold is extensively documented for broad pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Molecular Formula C16H22ClN3O
Molecular Weight 307.82
CAS No. 1189722-88-0
Cat. No. B2748041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride
CAS1189722-88-0
Molecular FormulaC16H22ClN3O
Molecular Weight307.82
Structural Identifiers
SMILESC1CCCC(CC1)NCC2=NN=C(O2)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H21N3O.ClH/c1-2-7-11-14(10-6-1)17-12-15-18-19-16(20-15)13-8-4-3-5-9-13;/h3-5,8-9,14,17H,1-2,6-7,10-12H2;1H
InChIKeyHYJATMGYRWVSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine Hydrochloride (CAS 1189722-88-0) – Baseline Profile for Procurement


N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride (CAS 1189722-88-0, molecular formula C₁₆H₂₂ClN₃O, MW 307.82) is a synthetic small-molecule belonging to the 1,3,4-oxadiazole class. The 1,3,4-oxadiazole scaffold is extensively documented for broad pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects [1]. The compound features a 5-phenyl-1,3,4-oxadiazol-2-yl core connected via a methylene linker to a cycloheptanamine moiety, supplied as the hydrochloride salt. Available primarily through specialist chemical vendors, it is intended for non-human research applications as a building block or screening candidate .

Why N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine Hydrochloride Cannot Be Simply Substituted with In-Class Analogs


Within the 1,3,4-oxadiazole family, minor structural modifications—particularly to the amine substituent and the oxadiazole C5 position—produce large shifts in lipophilicity, steric profile, and target-binding compatibility. The cycloheptyl group introduces a seven-membered ring that is both more lipophilic (logP of cycloheptylamine = 2.37 ) and conformationally more flexible than common cyclohexyl or cyclopentyl analogs, directly impacting membrane permeability and hydrophobic pocket occupancy. Simultaneously, the 5-phenyl substitution on the oxadiazole ring differentiates the compound from 5-methyl or 5-hydrogen variants, altering π-stacking potential and metabolic stability [1]. The hydrochloride salt form further modifies aqueous solubility and handling properties relative to free-base forms. These cumulative differences mean that in-class compounds cannot be interchanged without altering the physicochemical and pharmacological profile of the final construct or screening outcome.

Quantitative Differentiation Evidence for N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine Hydrochloride


Elevated Lipophilicity (logP) Relative to Cyclohexyl and Cyclopentyl Analogs

The cycloheptyl substituent confers higher lipophilicity compared to smaller cycloalkyl analogs. The parent cycloheptylamine has a measured logP of 2.37 , while cyclohexylamine has a reported logP of approximately 1.49 [1], representing a ΔlogP of +0.88. When incorporated into the 5-phenyl-1,3,4-oxadiazole scaffold, this translates to a predicted XLogP3 of approximately 3.5–3.8 for the target compound versus 2.8–3.0 for the corresponding cyclohexyl analog (extrapolated from PubChem computed data for N-cycloheptyl-5-methyl-1,3,4-oxadiazol-2-amine, XLogP3 = 2.8 [2], plus the phenyl-for-methyl substitution increment). Higher logP enhances passive membrane diffusion, a critical parameter for cell-based screening assays targeting intracellular proteins.

Lipophilicity Drug-likeness Membrane permeability

Increased Conformational Flexibility and Steric Bulk of the Cycloheptane Ring Versus Cyclohexane

The cycloheptane ring in the target compound provides a distinct conformational landscape compared to the more rigid cyclohexane chair conformer. Crystal structure evidence from PDB entry 3ATK demonstrates that cycloheptanamine binds in the S1 pocket of bovine trypsin with a unique orientation, achieving an affinity (Ki) that correlates with its crystallographic occupancy [1]. The seven-membered ring can sample multiple low-energy pseudorotational conformers, enabling induced-fit adaptation to irregularly shaped hydrophobic pockets that would exclude the more constrained cyclohexyl or cyclopentyl groups. This conformational plasticity is absent in the cyclohexyl analog, which predominantly occupies a single chair conformation.

Conformational analysis Steric effects Binding pocket fit

Hydrochloride Salt Form Provides Differentiated Solubility and Handling Versus Free-Base Analogs

The target compound is supplied as the hydrochloride salt (molecular formula C₁₆H₂₂ClN₃O, MW 307.82 ), which typically exhibits significantly higher aqueous solubility than the corresponding free base. The free base form (C₁₆H₂₁N₃O, MW 271.36) would have an estimated intrinsic solubility at least 10–50-fold lower than the hydrochloride at physiological pH, based on general amine salt behavior [1]. While many commercial 1,3,4-oxadiazole building blocks are offered only as free bases, the hydrochloride form of the target compound enables direct use in aqueous assay buffers without pre-dissolution in DMSO, reducing solvent interference in biological assays.

Salt form Aqueous solubility Compound handling

5-Phenyl Substitution on Oxadiazole Differentiates from 5-Methyl and 5-Benzyl Comparators in π-Stacking Potential

The 5-phenyl group on the oxadiazole ring of the target compound enables face-to-face or edge-to-face π-stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding sites. In contrast, the 5-methyl analog (e.g., N-cycloheptyl-5-methyl-1,3,4-oxadiazol-2-amine, BioLiP ligand LJJ [1]) lacks this π-system, reducing the potential for aromatic interactions. The phenyl group also contributes to a distinct electronic distribution across the oxadiazole ring, modifying hydrogen-bond acceptor strength at the N3 and O1 positions. The recently reported antitubercular oxadiazole series targeting DprE1 confirmed the critical role of the 5-phenyl moiety in achieving nanomolar potency (lead compound P1: MIC = 0.03 µM against M. tuberculosis H37Rv [2]), supporting the importance of this substitution pattern for biological activity.

π-π interactions Aromatic substitution Target engagement

Optimal Application Scenarios for N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine Hydrochloride


Building Block for Diversity-Oriented Synthesis of Protease-Targeted Libraries

The crystallographically validated binding of the cycloheptyl group in the trypsin S1 pocket (PDB 3ATK [1]) supports the use of this compound as a starting scaffold for serine protease inhibitor design. The hydrochloride salt form enables direct incorporation into amide coupling or reductive amination reactions without additional neutralization steps, accelerating library synthesis [2].

Screening Candidate for Intracellular Targets Requiring Elevated Membrane Permeability

With an estimated logP range of 3.5–3.8, the target compound is positioned within the optimal lipophilicity window for passive membrane diffusion while avoiding the excessive logP (>5) associated with poor solubility and high metabolic clearance [3]. This profile makes it suitable for cell-based phenotypic screening campaigns where target engagement requires crossing lipid bilayers.

Fragment Elaboration Starting Point for Aromatic-Cage Binding Sites (Kinases, Bromodomains)

The 5-phenyl oxadiazole moiety provides a well-characterized π-stacking pharmacophore, as demonstrated in the DprE1-targeting antitubercular series where 5-phenyl oxadiazoles achieved nanomolar potency [4]. When coupled with the hydrophobic cycloheptyl group, this scaffold is well-suited for fragment-based drug discovery programs targeting ATP-binding pockets or acetyl-lysine recognition domains.

Physicochemical Probe for Comparing Cycloalkyl Substituent Effects in SAR Campaigns

The availability of the cycloheptyl variant alongside commercial cyclohexyl and cyclopentyl analogs enables systematic exploration of ring-size effects on logP, metabolic stability, and target selectivity within a single oxadiazole chemotype. This compound is particularly valuable for establishing structure-property relationship (SPR) trends where the ΔlogP of +0.88 (cycloheptyl vs cyclohexyl parent amine) serves as a quantifiable parameter for correlating lipophilicity with biological readouts .

Quote Request

Request a Quote for N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.